Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like piperidine. The reaction is carried out under reflux conditions to ensure the formation of the desired hexahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring and the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-methyl-5-oxo-7-(furan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-chlorophenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity
Properties
Molecular Formula |
C24H22F3NO3S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-7-thiophen-2-yl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22F3NO3S/c1-3-31-23(30)20-13(2)28-17-11-15(19-5-4-10-32-19)12-18(29)22(17)21(20)14-6-8-16(9-7-14)24(25,26)27/h4-10,15,21,28H,3,11-12H2,1-2H3 |
InChI Key |
JUISVYCQDRDJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(F)(F)F)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
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